molecular formula C6H9F3O3S B2767483 (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate CAS No. 1262400-04-3

(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate

Cat. No.: B2767483
CAS No.: 1262400-04-3
M. Wt: 218.19
InChI Key: TUFQPWHECWZNKA-UHFFFAOYSA-N
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Description

  • Purity : 95% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the reaction of cyclopropylmethyl alcohol with trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone.

Scientific Research Applications

(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The cyclopropyl ring can also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (1-(Trifluoromethyl)cyclopropyl)methyl chloride
  • (1-(Trifluoromethyl)cyclopropyl)methyl bromide
  • (1-(Trifluoromethyl)cyclopropyl)methyl acetate

Uniqueness

Compared to similar compounds, (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group than halides or acetates. This property makes it more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives .

Properties

IUPAC Name

[1-(trifluoromethyl)cyclopropyl]methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3S/c1-13(10,11)12-4-5(2-3-5)6(7,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFQPWHECWZNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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